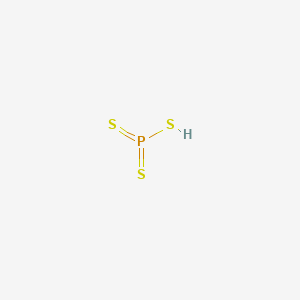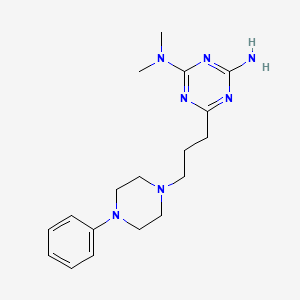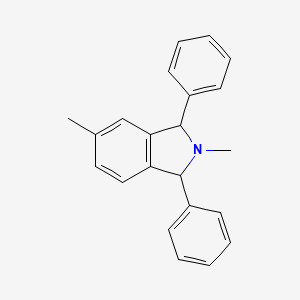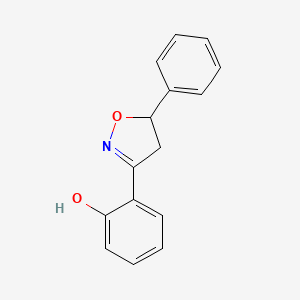
CID 16179507
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the Chemical Identifier (CID) 16179507 is known as inositol 1,4,5-trisphosphate 3-kinase B. This compound is a kinase enzyme that plays a crucial role in the phosphorylation of inositol 1,4,5-trisphosphate to inositol 1,3,4,5-tetrakisphosphate. It is significant in various cellular processes, including signal transduction pathways.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of inositol 1,4,5-trisphosphate 3-kinase B typically involves recombinant DNA technology. The gene encoding the enzyme is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli. The host cells are cultured under specific conditions to express the enzyme, which is subsequently purified using chromatographic techniques.
Industrial Production Methods
Industrial production of inositol 1,4,5-trisphosphate 3-kinase B follows a similar approach but on a larger scale. Fermentation technology is employed to culture the host cells in bioreactors. The enzyme is then harvested and purified using industrial-scale chromatography systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
Inositol 1,4,5-trisphosphate 3-kinase B primarily undergoes phosphorylation reactions. It catalyzes the transfer of a phosphate group from adenosine triphosphate to inositol 1,4,5-trisphosphate, resulting in the formation of inositol 1,3,4,5-tetrakisphosphate.
Common Reagents and Conditions
The common reagents used in these reactions include adenosine triphosphate and magnesium ions, which act as cofactors. The reaction conditions typically involve a buffered aqueous solution at physiological pH and temperature.
Major Products Formed
The major product formed from the phosphorylation reaction catalyzed by inositol 1,4,5-trisphosphate 3-kinase B is inositol 1,3,4,5-tetrakisphosphate, which plays a role in various cellular signaling pathways.
科学的研究の応用
Inositol 1,4,5-trisphosphate 3-kinase B has several scientific research applications:
Chemistry: It is used to study phosphorylation mechanisms and enzyme kinetics.
Biology: The enzyme is crucial in understanding cellular signaling pathways, particularly those involving inositol phosphates.
Medicine: Research on this enzyme helps in elucidating its role in diseases where signaling pathways are disrupted, such as cancer and neurological disorders.
Industry: It is used in the production of biochemical reagents and in the development of assays for high-throughput screening.
作用機序
Inositol 1,4,5-trisphosphate 3-kinase B exerts its effects by catalyzing the phosphorylation of inositol 1,4,5-trisphosphate. The enzyme binds to its substrate and adenosine triphosphate, facilitating the transfer of a phosphate group. This reaction is crucial for the regulation of intracellular calcium levels and other signaling pathways. The molecular targets include inositol phosphates and various proteins involved in signal transduction.
類似化合物との比較
Similar Compounds
- Inositol 1,4,5-trisphosphate 3-kinase A
- Inositol 1,4,5-trisphosphate 3-kinase C
- Inositol 1,4,5-trisphosphate 5-kinase
Uniqueness
Inositol 1,4,5-trisphosphate 3-kinase B is unique due to its specific role in phosphorylating inositol 1,4,5-trisphosphate at the 3-position, leading to the formation of inositol 1,3,4,5-tetrakisphosphate. This specificity distinguishes it from other kinases that may phosphorylate different positions on the inositol ring or different substrates altogether.
特性
CAS番号 |
14616-37-6 |
|---|---|
分子式 |
HPS3 |
分子量 |
128.2 g/mol |
InChI |
InChI=1S/HPS3/c2-1(3)4/h(H,2,3,4) |
InChIキー |
IKLJCUKRRRJOSV-UHFFFAOYSA-N |
正規SMILES |
P(=S)(=S)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-(propanoylamino)phenyl] N-propan-2-ylcarbamate](/img/structure/B14718327.png)









![2H-Pyran, tetrahydro-2-[(3-nitrophenyl)methoxy]-](/img/structure/B14718390.png)


